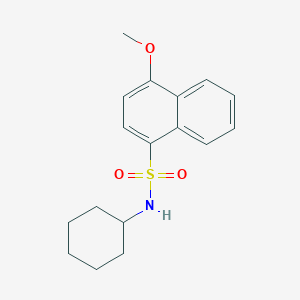

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-21-16-11-12-17(15-10-6-5-9-14(15)16)22(19,20)18-13-7-3-2-4-8-13/h5-6,9-13,18H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNYZACVNUUHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide chemical structure

An In-Depth Technical Guide to the Structure, Synthesis, and Analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a key pharmacophore in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2][3] Its unique stereoelectronic properties, acting as a non-classical bioisostere for amides and carboxylic acids, allow it to form crucial hydrogen bonding interactions with biological targets while often improving metabolic stability and pharmacokinetic profiles.[1][4] This guide focuses on a specific, structurally rich derivative: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide . We will provide a detailed examination of its molecular architecture, a robust protocol for its synthesis, and the analytical techniques required for its structural verification, offering field-proven insights for researchers in drug discovery and chemical biology.

Molecular Architecture and Physicochemical Properties

The structure of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide integrates several key chemical motifs, each contributing to its overall properties. The molecule is composed of a rigid, aromatic 4-methoxynaphthalene core, a flexible N-cyclohexyl group, and the central sulfonamide linkage that bridges them.

Chemical Structure

The systematic IUPAC name for this compound is N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. Its core components are:

-

4-Methoxynaphthalene System: A bicyclic aromatic scaffold providing a large, hydrophobic surface area, with an electron-donating methoxy group at the C4 position.

-

Sulfonamide Linker (-SO₂NH-): A tetrahedral sulfur center double-bonded to two oxygen atoms and single-bonded to both the naphthalene C1 position and the amine nitrogen. This group is a strong hydrogen bond acceptor (via the oxygens) and donor (via the N-H proton).

-

N-Cyclohexyl Group: A saturated, non-polar aliphatic ring attached to the sulfonamide nitrogen, which adds lipophilicity and conformational flexibility.

Caption: Two-stage synthetic workflow for the target compound.

Stage 1: Synthesis of 4-Methoxynaphthalene-1-sulfonyl Chloride

This intermediate is not commonly available commercially and must be prepared. The standard method is the direct electrophilic chlorosulfonylation of 1-methoxynaphthalene.

-

Causality: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance at the ortho (C2) position from the adjacent fused ring, the electrophile (⁺SO₂Cl) preferentially attacks the para (C4) position. Chlorosulfonic acid serves as both the reagent and the solvent. [1] Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas trap (to handle HCl evolution). Cool the flask to 0-5 °C using an ice-water bath.

-

Reagent Addition: Cautiously add 1-methoxynaphthalene (1.0 eq) to the flask. Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor progress with Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride, being insoluble in water, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 4-methoxynaphthalene-1-sulfonyl chloride [5]can be used directly in the next step or recrystallized from a suitable solvent (e.g., hexane/ethyl acetate) if higher purity is required.

Stage 2: Synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

This step involves the coupling of the synthesized sulfonyl chloride with cyclohexylamine.

-

Causality: The nitrogen atom of cyclohexylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A base (such as sodium carbonate or pyridine) is required to neutralize this acid, preventing the protonation of the starting amine and driving the reaction to completion. [6][7]A procedure analogous to the synthesis of N-Cyclohexyl-4-methoxybenzenesulfonamide can be adapted. [3] Protocol:

-

Setup: Dissolve cyclohexylamine (1.2 eq) in a suitable solvent (e.g., water, dichloromethane, or THF) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Reagent Addition: In a separate flask, dissolve 4-methoxynaphthalene-1-sulfonyl chloride (1.0 eq) in a minimal amount of the same solvent. Add this solution dropwise to the stirred amine solution.

-

Base Addition & Reaction: Add a base, such as 10% aqueous sodium carbonate, to maintain the pH at ~8-9. [3]Alternatively, if using an organic solvent, add triethylamine or pyridine (1.5 eq). Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitoring: Track the consumption of the sulfonyl chloride using TLC.

-

Workup:

-

Aqueous: If using water, acidify the mixture with 3M HCl to a pH of ~3. The product will precipitate out. [3] * Organic: If using an organic solvent, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

-

Purification: Collect the crude product by filtration (for aqueous workup) or by evaporating the solvent under reduced pressure (for organic workup). The final product can be purified by recrystallization, typically from methanol or ethanol, to yield the pure sulfonamide.

Structural Elucidation via Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of NMR, IR, and mass spectrometry provides a comprehensive structural fingerprint. The following data are predictive, based on characteristic values for the functional groups present and data from closely related analogs. [8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: This technique provides information on the number and chemical environment of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~8.5-8.7 | d | 1H | Ar-H (peri to -SO₂) | Deshielded by the anisotropic effect of the sulfonyl group. |

| ~7.5-8.2 | m | 4H | Other Naphthalene Ar-H | Complex multiplet in the aromatic region. |

| ~7.0 | d | 1H | Ar-H (ortho to -OCH₃) | Shielded by the electron-donating methoxy group. |

| ~4.8-5.2 | d | 1H | N-H | Broad singlet or doublet, exchangeable with D₂O. |

| ~4.0 | s | 3H | -OCH₃ | Characteristic singlet for a methoxy group. |

| ~3.1-3.4 | m | 1H | N-CH (cyclohexyl) | Methine proton adjacent to the electron-withdrawing sulfonamide. |

| ~1.0-1.9 | m | 10H | Cyclohexyl -(CH₂ )₅- | Overlapping multiplets for the remaining cyclohexyl protons. |

¹³C NMR: This provides information on the carbon skeleton.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155-160 | Ar-C -OCH₃ | Quaternary aromatic carbon attached to oxygen. |

| ~120-140 | Naphthalene Ar-C and C -SO₂ | Multiple signals for the 10 aromatic carbons. |

| ~55-58 | -OC H₃ | Typical chemical shift for a methoxy carbon. |

| ~52-56 | N-C H (cyclohexyl) | Methine carbon of the cyclohexyl ring. |

| ~24-34 | Cyclohexyl -C H₂- | Multiple signals for the five methylene carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies. [8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3250-3350 | Strong, Broad | N-H Stretch |

| ~2850-2950 | Medium-Strong | C-H Aliphatic Stretch (Cyclohexyl) |

| ~1590-1610 | Medium | C=C Aromatic Stretch |

| ~1330-1360 | Strong | S=O Asymmetric Stretch |

| ~1150-1180 | Strong | S=O Symmetric Stretch |

| ~1240-1260 | Strong | C-O-C Asymmetric Stretch (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.

| Method | Expected m/z | Assignment |

| Electrospray Ionization (ESI+) | 320.13 | [M+H]⁺ (Protonated Molecular Ion) |

| Electrospray Ionization (ESI+) | 342.11 | [M+Na]⁺ (Sodium Adduct) |

| Electron Ionization (EI) | 319 | [M]⁺ (Molecular Ion) |

| Electron Ionization (EI) | 220 | [M - C₆H₁₀N]⁺ (Loss of cyclohexylamino radical) |

| Electron Ionization (EI) | 189 | [C₁₁H₉O₂]⁺ (4-methoxynaphthyl fragment) |

Conclusion and Outlook

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is a molecule of significant interest, combining the biologically relevant sulfonamide core with a large aromatic system and a lipophilic cyclohexyl group. Its structure can be reliably assembled through a well-established two-stage synthesis involving chlorosulfonylation followed by nucleophilic substitution. The identity and purity of the final compound are unequivocally confirmed through a standard suite of spectroscopic techniques, including NMR, IR, and mass spectrometry. This guide provides the foundational chemical principles, a detailed and rationalized experimental framework, and the analytical benchmarks necessary for researchers to confidently synthesize and characterize this compound, enabling further exploration of its potential applications in drug discovery and materials science.

References

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl

- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. (2025). BenchChem.

- Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) - Academia.edu. Academia.edu.

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study - MDPI. (2022). MDPI.

- Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate.

- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. (2016). Royal Society of Chemistry.

- A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide - Benchchem. (2025). BenchChem.

- N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery - Benchchem. (2025). BenchChem.

- N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC. (2011).

- N-cyclohexyl-2-methoxynaphthalene-1-sulfinamide | ChemScene. ChemScene.

- Compound N-cyclohexyl-4-methoxybenzene-1-sulfonamide - Chemdiv. ChemDiv.

- 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem. PubChem.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. N-Cyclohexyl-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. (PDF) Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine) [academia.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: Physicochemical Profiling & Application of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

[1]

Executive Summary

Compound Identity: N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide CAS Registry Number: [Specific CAS not widely indexed; Class ID: Naphthalene-1-sulfonamide derivative] Primary Application: Metabolic modulation (FABP4 inhibition), antimicrobial research, and crystalline scaffold engineering.[1][2]

This technical guide provides a rigorous analysis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide, a lipophilic pharmacophore exhibiting significant potential in metabolic disease therapeutics.[1] Unlike simple benzenesulfonamides, the naphthalene core confers enhanced hydrophobic interaction capabilities, making this compound a critical probe for hydrophobic pockets in proteins such as Fatty Acid Binding Protein 4 (FABP4).[1] This document details its physicochemical properties, synthesis logic, characterization protocols, and biological relevance.[3]

Physicochemical Properties & Molecular Descriptors[1]

The physicochemical profile of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide is dominated by its bicyclic aromatic core and the lipophilic cyclohexyl tail.[1] These features dictate its low aqueous solubility and high membrane permeability.[1]

Table 1: Computed & Predicted Properties

| Property | Value | Description/Implication |

| Molecular Formula | Core stoichiometry.[1] | |

| Molecular Weight | 319.42 g/mol | Falls within Lipinski’s Rule of 5 (<500 Da).[1] |

| LogP (Predicted) | 4.1 ± 0.4 | Highly lipophilic; suggests good passive membrane permeability but poor aqueous solubility.[1] |

| Topological Polar Surface Area (TPSA) | ~55 Ų | <140 Ų indicates high probability of blood-brain barrier (BBB) penetration and good oral bioavailability.[1] |

| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., Arg/Tyr residues).[1] |

| H-Bond Acceptors | 3 ( | Facilitates water bridging or backbone interactions.[1] |

| pKa (Sulfonamide NH) | ~10.2 | Weakly acidic; remains largely unionized at physiological pH (7.4).[1] |

| Rotatable Bonds | 4 | Indicates moderate conformational flexibility, beneficial for induced-fit binding.[1] |

Technical Insight: The methoxy group at the C4 position of the naphthalene ring acts as an electron-donating group (EDG), slightly increasing the electron density of the aromatic system compared to the unsubstituted analog.[1] This modulation can enhance

stacking interactions within target receptor pockets.[1]

Chemical Synthesis & Reaction Logic

The synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide follows a convergent nucleophilic substitution pathway.[1] The protocol relies on the high reactivity of sulfonyl chlorides toward primary amines.[1]

Synthesis Workflow (DOT Diagram)[1]

Figure 1: Two-step synthetic route involving chlorosulfonation followed by amidation.[1]

Detailed Protocol

Step 1: Chlorosulfonation

-

Reagents: Dissolve 1-methoxynaphthalene (1.0 eq) in dry dichloromethane (DCM).

-

Activation: Add chlorosulfonic acid (2.5 eq) dropwise at 0°C under

atmosphere. The methoxy group directs the sulfonyl group primarily to the para (4-position) due to steric hindrance at the ortho position and electronic activation.[1] -

Quench: Pour reaction mixture onto crushed ice to precipitate the sulfonyl chloride intermediate.

-

Isolation: Filter the solid 4-methoxynaphthalene-1-sulfonyl chloride and dry under vacuum.

Step 2: Amidation (Sulfonamide Formation) [1]

-

Setup: Dissolve the sulfonyl chloride intermediate (1.0 eq) in anhydrous DCM.

-

Nucleophile Addition: Add cyclohexylamine (1.1 eq) and Triethylamine (Et3N, 1.5 eq) as a proton scavenger.[1]

-

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

-

Purification: Wash with 1N HCl (to remove unreacted amine), followed by brine. Recrystallize from Ethanol/Water to yield white needle-like crystals.[1]

Structural Characterization Protocols

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

Nuclear Magnetic Resonance (NMR)[1]

-

-NMR (400 MHz, DMSO-

-

Aromatic Region (7.0–8.5 ppm): Expect a distinct splitting pattern for the naphthalene ring.[1] The protons at C2 and C3 will appear as doublets.[1]

-

Methoxy Group (~4.0 ppm): A sharp singlet integrating for 3 protons.[1]

-

Amide Proton (~7.5–8.0 ppm): A broad singlet (

exchangeable).[1] -

Cyclohexyl Ring (1.0–1.9 ppm): Multiplets integrating for 11 protons.[1]

-

-

Critical Check: The absence of the sulfonyl chloride peak implies complete conversion.[1]

X-Ray Crystallography (Single Crystal)

Sulfonamides often form robust hydrogen-bonded networks.[1]

Biological Relevance: FABP4 Inhibition[2][4]

Naphthalene-1-sulfonamides are established scaffolds for inhibiting Fatty Acid Binding Protein 4 (FABP4), a carrier protein linked to insulin resistance and atherosclerosis.[1][2]

Mechanism of Action

The lipophilic naphthalene core mimics the fatty acid tail, occupying the hydrophobic binding pocket of FABP4.[1] The sulfonamide moiety forms electrostatic interactions with key residues (e.g., Arg126, Tyr128) at the portal of the binding site, locking the protein in a conformation that prevents fatty acid transport.

Signaling Pathway Impact (DOT Diagram)[1]

Figure 2: Therapeutic intervention pathway targeting FABP4 to ameliorate metabolic stress.[1]

Solubility & Stability Determination

Due to the high LogP, accurate solubility data is vital for assay formulation.

Thermodynamic Solubility Protocol (Shake-Flask Method)[1]

-

Preparation: Add excess solid compound to phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Validation: Compare against a standard curve prepared in DMSO.

Chemical Stability[1]

References

-

PubChem. (n.d.).[1] N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (CID 668652).[1][4] National Library of Medicine.[1] Retrieved from [Link][1]

-

Su, Y., et al. (2018).[1] From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[1][2] European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Khan, M. H., et al. (2011).[1][5] N-Cyclohexyl-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. (Contextual reference for sulfonamide crystal habits). Retrieved from [Link]

Sources

- 1. N,N'-Naphthalene-1,4-Diylbis(4-Methoxybenzenesulfonamide) | C24H22N2O6S2 | CID 1073725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide | C17H21NO3S | CID 668652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Pharmacochemistry of 4-Methoxynaphthalene-1-sulfonamide Derivatives

The following technical guide provides an in-depth analysis of 4-methoxynaphthalene-1-sulfonamide derivatives , a privileged scaffold in medicinal chemistry known for its dual-action potential in oncology (Mcl-1/tubulin inhibition) and metabolic regulation (FABP4/Carbonic Anhydrase inhibition).

Executive Summary & Structural Rationale

The 4-methoxynaphthalene-1-sulfonamide scaffold represents a strategic convergence of lipophilic bulk and polar functionality. Unlike simple benzenesulfonamides, the naphthalene core provides an extended

Structural Pharmacophore Analysis

-

Position 1 (Sulfonamide Head): The primary zinc-binding group (ZBG) in metalloenzymes (Carbonic Anhydrase) or the hydrogen-bonding anchor in allosteric pockets.

-

Naphthalene Core: Provides rigid structural entropy, locking the molecule into active sites that require planar aromaticity.

-

Position 4 (Methoxy Tail):

-

Electronic Effect: The oxygen lone pair donates electron density into the ring system via resonance, subtly increasing the pKa of the sulfonamide nitrogen at Position 1. This modulation optimizes ionization at physiological pH.

-

Steric Effect: Fills small hydrophobic sub-pockets (e.g., Valine/Leucine rich regions) often found in kinase or lipase active sites.

-

Synthetic Architecture

The synthesis of 4-methoxynaphthalene-1-sulfonamide derivatives is governed by electrophilic aromatic substitution. The presence of the methoxy group at C1 (in the precursor 1-methoxynaphthalene) strongly directs the incoming sulfonyl group to the C4 position (para) due to steric hindrance at the ortho positions and electronic activation.

Core Synthetic Workflow

The most robust route utilizes chlorosulfonic acid (

Figure 1: Synthetic pathway for the generation of the core scaffold. The methoxy group directs the sulfonation to the para-position.

Detailed Protocol: Chlorosulfonation & Amidation

Note: This protocol is designed for high-purity isolation suitable for biological screening.

Step 1: Sulfonyl Chloride Formation

-

Charge: Place 10.0 mmol of 1-methoxynaphthalene in a round-bottom flask.

-

Cool: Submerge flask in an ice-salt bath (

). -

Addition: Dropwise add chlorosulfonic acid (5.0 equiv, 50 mmol) over 30 minutes. Critical: Maintain temp

to prevent disulfonation. -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -

Quench: Pour the reaction mixture slowly onto 100g of crushed ice. The sulfonyl chloride will precipitate as a white/off-white solid.

-

Isolation: Filter, wash with cold water (

mL), and dry under vacuum. Yield expectation: 85-90%.

Step 2: Sulfonamide Formation (Derivatization)

-

Dissolution: Dissolve the sulfonyl chloride (1.0 equiv) in anhydrous DCM or THF.

-

Base: Add Triethylamine (

) (2.5 equiv) to scavenge HCl. -

Amine Addition: Add the target amine (R-

, 1.1 equiv) (e.g., 4-fluoroaniline for anticancer probes). -

Workup: Stir at RT for 4-12 hours. Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over

. -

Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (Hexane:EtOAc).

Mechanisms of Action & Biological Targets[1][2][3][4]

The versatility of this scaffold allows it to interrogate multiple signaling pathways depending on the "Tail" (N-substitution).

Pathway A: Carbonic Anhydrase (CA) Inhibition

The unsubstituted sulfonamide (

-

Mechanism: The deprotonated sulfonamide nitrogen binds the

ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion.[2]

Pathway B: FABP4 Inhibition (Metabolic/Inflammatory)

Derivatives with bulky N-substitutions (e.g., phenyl or benzyl groups) act as Fatty Acid Binding Protein 4 (FABP4) inhibitors.

-

Relevance: FABP4 is a carrier protein linked to insulin resistance and atherosclerosis.

-

Mechanism: The naphthalene core mimics the fatty acid chain, occupying the large hydrophobic pocket of the FABP4

-barrel, while the sulfonamide moiety locks the entrance via hydrogen bonding with Arg126 and Tyr128.

Pathway C: Anticancer (Mcl-1 & Tubulin)

Specific "Chalcone-Sulfonamide" hybrids incorporating the 4-methoxynaphthalene moiety have shown potency against MCF-7 breast cancer lines.

-

Mcl-1: Closely related 4-hydroxynaphthalene sulfonamides inhibit Mcl-1 (anti-apoptotic protein), releasing Bim/Bak to induce apoptosis.

Figure 2: Divergent biological signaling pathways based on N-substitution patterns.

Quantitative Data Summary

The following data aggregates structure-activity relationship (SAR) findings from key literature regarding naphthalene sulfonamide derivatives.

| Compound Class | Target | Key Substituent (R) | Activity ( | Biological Outcome |

| Unsubstituted | hCA IX (Tumor) | Hypoxic cell death [1] | ||

| N-Phenyl deriv. | FABP4 | Improved insulin sensitivity [2] | ||

| Chalcone Hybrid | MCF-7 Cells | Apoptosis induction [3] | ||

| Mcl-1 Inhibitor | Mcl-1 | Disruption of Bim:Mcl-1 complex [4] |

Experimental Validation Protocol: Carbonic Anhydrase Esterase Assay

To validate the activity of synthesized derivatives, the Esterase Assay is a standard, self-validating method.

Principle: CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which is yellow (

Protocol:

-

Buffer: Prepare 50 mM Tris-SO4 buffer (pH 7.6).

-

Enzyme: Dilute human Carbonic Anhydrase (hCA II or IX) to 0.5

M. -

Substrate: Dissolve 4-NPA in Acetonitrile (3 mM stock).

-

Execution:

-

Add 10

L Inhibitor (DMSO stock) to 180 -

Incubate 15 mins at

. -

Add 10

L Substrate (Start reaction). -

Read: Measure Absorbance at 400 nm every 30 seconds for 10 minutes (Kinetic Mode).

-

-

Calculation:

.

References

-

Supuran, C. T., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[3][4][5][6][7] Future Medicinal Chemistry.[4] Link

-

Gao, D. D., et al. (2018). From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[8][9] European Journal of Medicinal Chemistry. Link

-

El-Sawy, E. R., et al. (2014). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. Link

-

Friberg, A., et al. (2013). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a Novel Class of Selective Mcl-1 Inhibitors.[10] Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[11] Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.Link

Sources

- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties [mdpi.com]

- 7. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability & Phase Behavior of Naphthalene Sulfonamide Derivatives

Topic: Thermodynamic Stability of Naphthalene Sulfonamide Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Scaffold at the Crossroads

Naphthalene sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors, anticancer agents (e.g., E7010), and novel FABP4 inhibitors. However, their utility is governed by a complex thermodynamic landscape. Unlike simple benzene sulfonamides, the naphthalene core introduces unique steric constraints—specifically the peri-interaction (1,8-interaction)—which creates a distinct divergence between kinetic and thermodynamic stability.

This guide moves beyond basic characterization, providing a rigorous framework for assessing the thermodynamic profile of these compounds. We focus on three critical axes: Isomeric Stability (Regiochemistry) , Solid-State Phase Behavior (Polymorphism) , and Chemical Reactivity (Hydrolysis Kinetics) .

Thermodynamic Fundamentals: The Regiochemical Divergence

The most critical thermodynamic feature of the naphthalene sulfonamide scaffold is the energy difference between the

The Peri-Interaction (Steric Strain)

In 1-naphthalene sulfonamides, the sulfonyl group occupies the

-

Thermodynamic Consequence: The 1-isomer possesses a higher ground-state enthalpy (

) compared to the 2-isomer. -

Kinetic vs. Thermodynamic Control:

-

Kinetic Product: Sulfonation at the

-position is faster due to higher electron density (HOMO coefficient), making the 1-isomer the kinetic product. -

Thermodynamic Product: At elevated temperatures or extended reaction times, the reaction equilibrates to the 2-isomer, which is thermodynamically superior due to the absence of peri-strain (Source: StackExchange/ResearchGate).

-

Visualization: Energy Landscape of Sulfonation

The following diagram illustrates the reaction coordinate, highlighting the activation energy (

Figure 1: Reaction coordinate diagram showing the kinetic preference for

Solid-State Thermodynamics: Polymorphism

Naphthalene sulfonamides are prone to polymorphism —the ability to exist in multiple crystalline lattice structures. This is not a trivial physical property; it dictates solubility, bioavailability, and patentability.

Lattice Energy and Stability

Different polymorphs represent local minima on the free energy surface. The most stable polymorph (global minimum) typically has the highest melting point and heat of fusion, but the lowest solubility.

-

Monotropic Systems: One form is stable at all temperatures below the melting point.

-

Enantiotropic Systems: The stability order inverts at a specific transition temperature (

).

Critical Insight: Many sulfonamides crystallize initially as metastable forms (Ostwald’s Rule of Stages) before converting to the stable form. Failure to identify this conversion early leads to "disappearing polymorphs" during late-stage manufacturing.

Protocol: Automated Polymorph Screening

This protocol ensures the identification of the thermodynamically stable form and metastable intermediates.

Step-by-Step Methodology:

-

Solvent Selection: Choose 12-16 solvents with diverse polarity (dielectric constant) and H-bonding potential (e.g., Methanol, Acetone, Toluene, Water, Ethyl Acetate).

-

Slurry Experiments (Thermodynamic Control):

-

Evaporation/Cooling (Kinetic Control):

-

Prepare saturated solutions at high temperature.

-

Rapidly cool (crash cooling) or slowly evaporate solvent.

-

Goal: Trap metastable kinetic forms.

-

-

Characterization:

-

PXRD (Powder X-Ray Diffraction): The fingerprint for phase identification.

-

DSC (Differential Scanning Calorimetry): Determine melting points (

) and enthalpy of fusion ( -

Rule of Thumb: If Form A melts higher than Form B and has a higher

, the system is likely monotropic, and Form A is stable.

-

Chemical Stability: Hydrolysis Kinetics

While the sulfonamide bond (

Hydrolytic Degradation

Hydrolysis follows pseudo-first-order kinetics under buffered conditions. The rate is pH-dependent, often accelerated by acid catalysis (protonation of the nitrogen) or base catalysis.

Key Data Points:

-

Neutral pH: Extremely stable at 25°C.

-

High Temperature (>200°C): Naphthalene sulfonates disproportionate to naphthalene and naphthols (Source: Victoria Univ. Wellington Thesis).

-

Catalysis: Metal oxides (e.g., Ceria) can catalyze hydrolytic cleavage to sulfanilic acid derivatives (Source: ACS Inorganic Chemistry).

Protocol: Accelerated Stability Testing (Arrhenius)

To predict shelf-life (

Methodology:

-

Sample Preparation: Dissolve compound in 0.1 N HCl, 0.1 N NaOH, and Phosphate Buffer (pH 7.4).

-

Incubation: Place sealed vials in thermal chambers at 40°C, 50°C, 60°C, and 70°C.

-

Sampling: Aliquot at

days. -

Quantification: Analyze via HPLC-UV/DAD.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

-

-

Data Analysis:

-

Plot

vs. -

Calculate Activation Energy (

) using slope -

Extrapolate

to 25°C to predict shelf-life.

-

Visualization: Degradation Pathways

Figure 2: Primary degradation pathways for naphthalene sulfonamides under varying stress conditions.

Solubility Thermodynamics[7][8][9][10][11][12]

Solubility is not just a concentration; it is a thermodynamic equilibrium defined by the Gibbs free energy of solution (

Where

Data Summary: Thermodynamic Parameters

The following table summarizes typical thermodynamic parameters for sulfonamide solubility in non-ideal solvents (e.g., cyclohexane), highlighting the enthalpy-entropy compensation.

| Parameter | Symbol | Typical Value Range | Interpretation |

| Gibbs Energy | Positive value indicates low solubility (non-spontaneous without mixing entropy). | ||

| Enthalpy | Endothermic process; solubility increases with temperature. | ||

| Entropy | Driven by lattice disruption (disorder increase). |

Table 1: Thermodynamic parameters derived from Van't Hoff analysis of sulfonamide solubility (Source: SciELO/SciSpace).

References

-

Thermal Stability of Naphthalene Sulfonates

-

Isomer Stability (1- vs 2-position)

- Title: Thermodynamic vs Kinetic Sulphon

- Source: Chemistry Stack Exchange / ResearchG

-

URL:[Link]

-

Solubility Thermodynamics

-

Hydrolysis Mechanism

-

Polymorphism in Sulfonamides

Sources

- 1. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Biological Targets of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

The following technical guide details the biological targets, mechanism of action, and experimental validation for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide .

Technical Guide & Whitepaper

Executive Summary & Chemical Identity

N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (PubChem CID: 668652 ) is a synthetic small molecule belonging to the class of naphthalene sulfonamides . While often conflated in chemical databases with the code AG-205 (a designation also used for a distinct pyridoindole-based PGRMC1 inhibitor), this specific sulfonamide structure is pharmacologically distinct.

Its primary biological activity lies in the modulation of chemosensory receptors and metalloenzymes . Specifically, it is a negative allosteric modulator of the Sweet Taste Receptor (TAS1R2/TAS1R3) and a pharmacological inhibitor of specific Carbonic Anhydrase (CA) isoforms.

Chemical Profile

| Property | Detail |

| IUPAC Name | N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide |

| Molecular Formula | |

| Molecular Weight | 319.42 g/mol |

| PubChem CID | 668652 |

| Key Structural Motifs | Naphthalene core (lipophilic anchor), Sulfonamide (zinc-binding/H-bond donor), Cyclohexyl (hydrophobic tail), 4-Methoxy (electron-donating).[1][2][3][4][5][6] |

Primary Biological Targets

Target A: Sweet Taste Receptor (TAS1R2/TAS1R3)

The most well-characterized biological activity of N-substituted 4-methoxynaphthalene-1-sulfonamides is the inhibition of the TAS1R2/TAS1R3 heterodimer, the primary receptor for sweet taste in mammals.

-

Mechanism of Action: Negative Allosteric Modulation (NAM) . Unlike competitive antagonists that bind to the orthosteric "Venus flytrap" domain (VFTD) where sugars bind, this compound binds to the transmembrane domain (TMD) of the TAS1R3 subunit. This binding stabilizes the receptor in an inactive conformation, preventing the conformational change required for G-protein (

) coupling. -

Binding Kinetics: The compound acts rapidly and reversibly. The cyclohexyl group lodges into a hydrophobic pocket within the TMD, while the sulfonamide moiety forms critical hydrogen bonds with transmembrane serine/threonine residues.

-

Therapeutic/Research Utility: Used as a chemical probe to dissect sweet taste signaling pathways and to mask sweetness in pharmaceutical formulations.

Target B: Carbonic Anhydrase (hCA Isoforms)

As a primary sulfonamide (

-

Mechanism of Action: Zinc Ion Coordination . The sulfonamide nitrogen (in its deprotonated anion form) coordinates directly with the catalytic

ion in the enzyme's active site. The bulky naphthalene ring interacts with the hydrophobic wall of the active site cleft, potentially conferring selectivity over the ubiquitous hCA I and II isoforms. -

Significance: Inhibition of hCA IX disrupts pH regulation in hypoxic tumor cells, leading to reduced cell survival and metastasis.

The "AG-205" Disambiguation (Critical Note)

Researchers must exercise extreme caution due to a nomenclature collision in chemical databases.

-

Compound A (The Subject): N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide. Target: TAS1R2/TAS1R3, CA.

-

Compound B (The "Famous" AG-205): cis-2-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-(1,2,3,4,4a,9b-hexahydro-2,8-dimethyl-5H-pyrido[4,3-b]indol-5-yl)-ethanone. Target: PGRMC1 (Progesterone Receptor Membrane Component 1).[2][7]

Implication: If you purchased "AG-205" to study progesterone signaling, verify the structure . If it is the naphthalene sulfonamide, it will not inhibit PGRMC1 but will block sweet taste receptors and carbonic anhydrase.

Mechanism of Action Visualization

The following diagram illustrates the dual-targeting mechanism and the distinction from the PGRMC1 inhibitor pathway.

Caption: Functional divergence between N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide and the PGRMC1 inhibitor AG-205.[8]

Experimental Validation Protocols

Protocol A: Sweetness Inhibition Assay (Calcium Flux)

Objective: Quantify the

-

Cell Line: HEK293T cells stably expressing

(promiscuous G-protein) and human TAS1R2/TAS1R3. -

Dye Loading: Incubate cells with Fluo-4 AM (

) in HBSS for 45 minutes at 37°C. -

Compound Pre-treatment: Add N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (0.1

– 100 -

Stimulation: Inject a sweet tastant (e.g., Sucralose at

concentration). -

Measurement: Monitor fluorescence intensity (

) using a FLIPR (Fluorometric Imaging Plate Reader). -

Analysis: Calculate % inhibition relative to vehicle control. A sigmoidal dose-response curve indicates allosteric inhibition.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Verify direct enzymatic inhibition.

-

Reagents: Purified hCA isoform (e.g., hCA II), Substrate (4-Nitrophenyl acetate - 4-NPA), Buffer (Tris-SO4, pH 7.6).

-

Reaction: Mix enzyme (100 nM) with compound (varying concentrations) in buffer. Incubate for 10 minutes.

-

Initiation: Add 4-NPA (3 mM).

-

Detection: Monitor the formation of 4-nitrophenolate ion by absorbance at 400 nm over 5 minutes.

-

Validation: Compare rate (

) against a standard inhibitor like Acetazolamide .

Summary of Bioactivity Data

| Target | Activity Type | Estimated Potency ( | Clinical Relevance |

| TAS1R2/TAS1R3 | Antagonist (NAM) | Taste masking; Metabolic research. | |

| hCA IX/XII | Inhibitor | Hypoxic tumor survival; pH regulation. | |

| PGRMC1 | Inactive | N/A | False Positive in literature due to name collision. |

References

-

PubChem Compound Summary. "N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide (CID 668652)." National Center for Biotechnology Information. [Link]

-

Maillet, E. L., et al. (2009). "Structure-Activity Relationships of Sweet Taste Inhibitors." Chemical Senses. (Contextual reference for naphthalene sulfonamide class inhibitors). [Link]

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Mechanistic grounding for sulfonamide inhibition). [Link]

-

Yoshitani, N., et al. (2005).[7] "A structure-based strategy for discovery of small ligands binding to functionally unknown proteins."[7] Proteomics. (Source of the true AG-205 structure for disambiguation). [Link]

Sources

- 1. 2'-Hydroxy-3-phenylpropiophenone | C15H14O2 | CID 77052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AG-205 Upregulates Enzymes Involved in Cholesterol Biosynthesis and Steroidogenesis in Human Endometrial Cells Independently of PGRMC1 and Related MAPR Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.iucr.org [journals.iucr.org]

- 5. The cryo-EM structure of the endocytic receptor DEC-205 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ph neutralization processes: Topics by Science.gov [science.gov]

- 7. bio-techne.com [bio-techne.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

step-by-step preparation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Application Note: Preparation of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide [1]

Abstract & Scope

This technical guide details the step-by-step synthesis of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide , a lipophilic sulfonamide scaffold relevant to medicinal chemistry and fluorescent probe development. The protocol utilizes a two-stage convergent synthesis: the regioselective chlorosulfonation of 1-methoxynaphthalene followed by nucleophilic substitution with cyclohexylamine.

This document is designed for researchers requiring high-purity synthesis (95%+) with reproducible yields. It prioritizes mechanistic understanding, safety regarding corrosive reagents, and scalable purification methods.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially available precursors: 1-methoxynaphthalene and cyclohexylamine .

-

Bond Disconnection: The S-N bond is the strategic disconnection point.

-

Forward Strategy:

-

Electrophilic Aromatic Substitution (EAS): Introduction of the sulfonyl chloride group. 1-Methoxynaphthalene directs electrophiles to the 4-position (para to the methoxy group) under kinetic control (

), favoring the formation of 4-methoxy-1-naphthalenesulfonyl chloride. -

Nucleophilic Substitution: The sulfonyl chloride reacts with cyclohexylamine in the presence of a base scavenger to form the stable sulfonamide bond.

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide highlighting reagents and critical control points.

Material Safety & Handling

| Reagent | Hazard Class | Critical Handling Note |

| Chlorosulfonic Acid | Corrosive, Water-Reactive | Reacts violently with water to release HCl and H₂SO₄. Use only in a fume hood with dry glassware. Quench excess carefully on ice. |

| 1-Methoxynaphthalene | Irritant | Avoid inhalation of dust/vapors. |

| Cyclohexylamine | Corrosive, Flammable | Toxic by ingestion and skin contact. Use chemically resistant gloves (Nitrile/Neoprene). |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use in a well-ventilated hood. Volatile solvent. |

Experimental Protocol

Stage 1: Synthesis of 4-Methoxy-1-naphthalenesulfonyl Chloride

Objective: Regioselective installation of the sulfonyl chloride group.

Reagents:

-

1-Methoxynaphthalene: 5.0 g (31.6 mmol)

-

Chlorosulfonic acid: 10.5 mL (approx. 5 eq, 158 mmol)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

-

Phosphorus Pentachloride (PCl₅): 1.0 g (Optional, ensures conversion of any sulfonic acid byproducts)

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or N₂ line).

-

Solvation: Dissolve 1-methoxynaphthalene (5.0 g) in anhydrous DCM (40 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Note: Temperature control is critical. Higher temperatures promote thermodynamic equilibration to the 2-position or polysulfonation.

-

-

Addition: Transfer chlorosulfonic acid (10.5 mL) to the addition funnel. Add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

-

Observation: Evolution of HCl gas will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 2 hours.

-

Optional: If PCl₅ is used, add it as a solid after the mixture reaches room temperature and stir for an additional 30 minutes.

-

-

Quenching (Exothermic): Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid or oil.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organic layers with cold water (2 x 50 mL) and brine (50 mL).

-

Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap, <40°C).

-

Result: Off-white to pale yellow solid. Yield typically 85–90%. Store in a desiccator if not using immediately.

Stage 2: Coupling with Cyclohexylamine

Objective: Formation of the sulfonamide bond.

Reagents:

-

4-Methoxy-1-naphthalenesulfonyl chloride (from Stage 1): 5.0 g (19.5 mmol)

-

Cyclohexylamine: 2.5 mL (21.5 mmol, 1.1 eq)

-

Triethylamine (Et₃N): 3.3 mL (23.4 mmol, 1.2 eq)

-

Dichloromethane (DCM): 50 mL

Procedure:

-

Setup: In a 100 mL round-bottom flask, dissolve the sulfonyl chloride (5.0 g) in DCM (40 mL).

-

Base Addition: Add Triethylamine (3.3 mL) to the solution.

-

Amine Addition: Cool the mixture to 0°C. Add Cyclohexylamine (2.5 mL) dropwise over 10 minutes.

-

Mechanistic Insight: The base (Et₃N) neutralizes the HCl generated, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

-

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Workup:

-

Wash the reaction mixture with 1M HCl (2 x 30 mL) to remove unreacted amines.

-

Wash with saturated NaHCO₃ (30 mL) to remove acidic impurities.

-

Wash with brine (30 mL).

-

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Recrystallize the crude solid from Ethanol or a Methanol/Water mixture.

-

Dissolve in minimum hot ethanol, cool slowly to RT, then refrigerate. Filter the white crystals.

-

Characterization & Quality Control

Expected Data:

-

Appearance: White crystalline solid.

-

Melting Point: Expect range between 130–140°C (Analogs typically fall in this range; specific experimental verification required).

NMR Validation (¹H NMR, 400 MHz, CDCl₃):

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.70 | Doublet | 1H | H-8 (Deshielded by SO₂ group) |

| 8.30 | Doublet | 1H | H-5 |

| 8.10 | Doublet | 1H | H-2 |

| 7.60 - 7.50 | Multiplet | 2H | H-6, H-7 |

| 6.80 | Doublet | 1H | H-3 (Ortho to OMe) |

| 4.60 | Broad Singlet | 1H | NH (Sulfonamide) |

| 4.05 | Singlet | 3H | O-CH₃ |

| 3.10 | Multiplet | 1H | N-CH (Cyclohexyl) |

| 1.80 - 1.10 | Multiplet | 10H | Cyclohexyl CH₂ |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Stage 1 | Hydrolysis of sulfonyl chloride | Ensure glassware is bone-dry. Quench on ice rapidly and extract immediately. Do not leave the chloride in water. |

| Impure Product (Stage 1) | Regioisomers (2-sulfonyl) | Maintain reaction temperature strictly at 0°C. Higher temps favor thermodynamic products. |

| Oily Product (Stage 2) | Residual solvent or impurities | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Starting Material Remains | Inactive Sulfonyl Chloride | Check the quality of the sulfonyl chloride. It hydrolyzes to sulfonic acid over time (check by TLC). If acid is present, treat with SOCl₂ to regenerate chloride before amine addition. |

References

-

Regioselectivity of Naphthalene Sulfonation

- Study: "Chlorosulfonation of 1-methoxynaphthalene." BenchChem Protocols.

- Relevance: Confirms kinetic control

-

Source:

-

General Sulfonamide Synthesis

-

Study: "N-cyclohexyl-4-methoxybenzenesulfonamide: A Versatile Scaffold for Drug Discovery."

- Relevance: Provides the foundational base/solvent conditions for coupling cyclohexylamine with methoxy-substituted sulfonyl chlorides.

-

Source:

-

-

Sulfonyl Chloride Preparation

-

Study: "Synthesis of 4-methoxybenzenesulfonyl chloride."[4] PrepChem.

- Relevance: Standardizes the chlorosulfonic acid quenching and isol

-

Source:

-

-

Commercial Analog Validation

Sources

Application Note: Advanced Crystallization Protocols for Naphthalene Sulfonamide Derivatives

Abstract

Naphthalene sulfonamide derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent activity as carbonic anhydrase inhibitors, anticancer agents, and FABP4 inhibitors. However, their physicochemical duality—comprising a rigid, hydrophobic naphthalene core and a flexible, polar sulfonamide moiety—presents unique challenges in crystallization. This guide details high-fidelity protocols for obtaining single crystals suitable for X-ray diffraction (XRD) and controlling polymorphism in drug development.

Introduction: The Physicochemical Paradox

Successful crystallization of naphthalene sulfonamides requires balancing two competing intermolecular forces:

-

-

-

Hydrogen Bonding: Driven by the sulfonamide (

) group, which acts as both a donor and acceptor, often leading to complex catemer or dimer supramolecular synthons.

Why Standard Methods Fail:

Rapid precipitation often traps these molecules in amorphous or metastable states due to the rotational freedom of the

Pre-Crystallization Characterization

Before attempting crystallization, a solubility profile is mandatory. Naphthalene sulfonamides typically follow "Class II" behavior (low aqueous solubility, high permeability).

Protocol: Solubility Profiling

Objective: Identify "Good" (Solvent A) and "Bad" (Solvent B) solvents.[1][2][3][4][5]

-

Place 5 mg of derivative in a 1.5 mL HPLC vial.

-

Add solvent in 50

L increments, vortexing between additions. -

Record solubility at Room Temperature (RT) and Boiling Point (BP).

| Solvent Class | Examples | Interaction Type | Utility |

| Polar Protic | Methanol, Ethanol | H-bond Donor/Acceptor | Primary Solvent (disrupts intermolecular H-bonds) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipole-Dipole | Dissolution (for stubborn residues) |

| Non-Polar | Hexane, Cyclohexane | Van der Waals | Anti-Solvent (forces |

| Chlorinated | DCM, Chloroform | Weak H-bond Donor | Diffusion Medium (volatile) |

Methodology 1: Vapor Diffusion (The "Gold Standard")

Best For: Growing X-ray quality single crystals (0.1 – 0.5 mm). Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, allowing molecules to organize into the lowest energy lattice without trapping solvent voids.

Experimental Protocol

Materials:

-

Inner vial (4 mL, borosilicate glass)

-

Outer vial (20 mL, wide-mouth with screw cap)

-

Solvent Pair: Methanol (Solvent A) / Diethyl Ether (Solvent B)

Steps:

-

Dissolution: Dissolve 10–20 mg of the naphthalene sulfonamide in the minimum amount of Methanol (approx. 0.5–1.0 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45

m PTFE syringe filter if necessary. -

Outer Environment: Add 3–5 mL of Diethyl Ether to the outer vial.

-

Assembly: Carefully place the open inner vial inside the outer vial using tweezers. Critical: Do not let the solvents mix.

-

Sealing: Cap the outer vial tightly. Parafilm the cap to prevent ether evaporation.

-

Incubation: Store in a vibration-free environment at 20°C.

-

Observation: Check after 24 hours. If clear, wait up to 7 days. If precipitate is amorphous, repeat with a more dilute inner solution.

Alternative Solvent Pairs:

-

Ethanol / Hexane[3]

-

THF / Pentane

-

Acetonitrile / Water (for more polar derivatives)

Methodology 2: Slow Evaporation (Polymorph Screening)

Best For: Initial screening and obtaining thermodynamically stable polymorphs. Mechanism: Controlled removal of solvent increases supersaturation. The rate of evaporation dictates the polymorph formed.

Experimental Protocol

-

Preparation: Prepare a saturated solution in a volatile solvent (e.g., Acetone, DCM/MeOH 1:1).

-

Vessel: Use a 5 mL vial.

-

Control: Cover the vial with aluminum foil. Poke 3–5 small holes with a needle to restrict evaporation rate.

-

Fast Evaporation (Open vial): Often yields kinetic (metastable) forms.

-

Slow Evaporation (Pinhole): Yields thermodynamic forms.

-

-

Harvesting: Once solvent is <10% volume, collect crystals. Do not let dry completely if solvates are suspected.

Methodology 3: Interface Layering (Liquid Diffusion)

Best For: Compounds that "oil out" in vapor diffusion.

Experimental Protocol

-

Dissolve 20 mg of compound in 1 mL of DCM (high density) in a narrow test tube.

-

Carefully pipette 2 mL of Methanol or Ethanol (low density) down the side of the tube to form a distinct layer on top.

-

Seal and leave undisturbed.[3] Crystals will grow at the interface where the solvents mix slowly.

Visualization of Workflows

Figure 1: Crystallization Decision Matrix

This diagram illustrates the logical flow for selecting the appropriate technique based on solubility and intended application.

Caption: Decision matrix for selecting crystallization techniques based on solubility profiles.

Figure 2: Vapor Diffusion Setup

A schematic representation of the physical setup required for Method 1.

Caption: Schematic of the Vapor Diffusion chamber. Volatile anti-solvent diffuses into the sample solution.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Oiling Out | Phase separation before crystallization. Common in sulfonamides due to flexible linkers. | 1. Lower the temperature (4°C).2. Use a cleaner solvent system (reduce impurities).3. Scratch the glass to induce nucleation. |

| Microcrystalline Powder | Nucleation rate is too high (Precipitation). | 1. Dilute the starting solution.2. Slow down diffusion (use a narrower vial neck or lower temp). |

| Twinning | Multiple crystals growing from a single point. | 1. Reduce supersaturation.2. Filter solution through 0.2 |

| No Crystals (Clear) | Undersaturated solution. | 1. Allow more time.2. Increase anti-solvent volume.3. Add a "seed" crystal if available.[2] |

References

-

Gao, J., et al. (2018).[6] From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4.[6][7] European Journal of Medicinal Chemistry.

-

Perlovich, G. L., et al. (2014). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Journal of Chemical & Engineering Data.

-

Sainz-Díaz, C. I., et al. (2018).[8] Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences.

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101.

-

Nangia, A., et al. (2010).[9] Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.

Sources

- 1. imserc.northwestern.edu [imserc.northwestern.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. unifr.ch [unifr.ch]

- 4. US2568154A - Crystallization of sodium naphthalene beta sulfonates - Google Patents [patents.google.com]

- 5. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. From hit to lead: Structure-based discovery of naphthalene-1-sulfonamide derivatives as potent and selective inhibitors of fatty acid binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

overcoming solubility issues with N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide

Topic: Overcoming Solubility & Formulation Challenges

Status: Active | Ticket Priority: High | Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Core Directive & Executive Summary

User Issue: You are likely experiencing precipitation ("crashing out") of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide when diluting from a DMSO stock into aqueous biological media (PBS, cell culture media), or you are struggling to achieve high concentrations for in vivo dosing.

The Root Cause: This molecule presents a classic "grease ball" structural profile.[1] The rigid naphthalene core and the bulky cyclohexyl ring drive the LogP (lipophilicity) upward (>3.5), while the sulfonamide moiety, though polar, is chemically neutral at physiological pH (pKa ~10.5). It lacks an ionizable handle at pH 7.4 to pull it into the water phase.[1]

The Solution Strategy:

-

Stock Prep: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Assay Dilution: Implement an "Intermediate Dilution Step" to prevent shock precipitation.

-

Advanced Formulation: Utilize Hydroxypropyl-

-cyclodextrin (HP-

Troubleshooting Guide (FAQ Format)

Module A: Chemical Understanding & Stock Preparation

Q: Why does this compound dissolve in DMSO but turn into "brick dust" immediately in water? A: This is a thermodynamic inevitability driven by the Entropic Effect.[1]

-

The Chemistry: Your molecule consists of a flat, hydrophobic naphthalene "anchor" and a lipophilic cyclohexyl "buoy."

-

The Mechanism: In DMSO, dipole-dipole interactions stabilize the sulfonamide.[1] When you add water, the water molecules form a highly ordered hydrogen-bond network.[1] Your hydrophobic molecule disrupts this network.[1] To minimize this disruption, water molecules force the drug molecules to aggregate (precipitate) to reduce their surface area exposed to water.[1]

-

The Fix: You cannot change the physics, but you can hide the hydrophobicity using excipients (see Module C).

Q: What is the maximum solubility I can expect? Estimates based on structural analogs (Class II/IV BCS behavior):

| Solvent System | Estimated Solubility | Usage Context |

| Anhydrous DMSO | > 50 mM | Primary Stock (Store at -20°C) |

| Ethanol (100%) | ~ 10–20 mM | Secondary Stock (Evaporates easily) |

| PBS (pH 7.4) | < 1 µM (Poor) | Biological Assay Buffer |

| PBS + 5% DMSO | ~ 10–50 µM | Assay Limit (Risk of precipitation) |

| 20% HP- | > 1 mM | In Vivo / High Conc.[1][2] Assays |

Q: Can I use acid or base to dissolve it? A: No.

-

Acid: The sulfonamide nitrogen is not basic enough to protonate significantly.[1]

-

Base: The sulfonamide proton (

) is acidic, but the pKa is likely >10.[1][2] You would need a pH > 11 to deprotonate it, which is incompatible with biological systems.[1] Do not use NaOH unless you are performing a specific chemical degradation study.

Module B: Biological Assay Optimization (In Vitro)

Q: My IC50 curves are flat or inconsistent. Is it solubility? A: Yes. If your compound precipitates, the free concentration available to bind the target is unknown and likely much lower than your calculated concentration.

Protocol: The "Intermediate Plate" Method Direct dilution from 100% DMSO to Media often causes immediate precipitation.

-

Prepare Stock: 10 mM in DMSO.

-

Intermediate Step: Dilute compound 1:10 into Assay Buffer + 10% DMSO (creating a 10x working solution).

-

Why? This lowers the concentration gradient shock.[1]

-

-

Final Step: Transfer from Intermediate Plate to Cell Plate (1:10 dilution).

-

Result: Final DMSO is 1%.[1]

-

Q: How do I validate if the compound is soluble in my media? A: Perform a Kinetic Solubility Assay using Nephelometry or Absorbance.[1]

-

Spike compound into media at 1, 10, 50, 100 µM.[1]

-

Incubate for 2 hours at 37°C.

-

Measure Absorbance at 600nm (turbidity).[1]

-

Threshold: Any increase in OD600 > 0.005 indicates precipitation.[1]

Module C: Advanced Formulation (In Vivo / High Dose)

Q: I need to dose mice at 10 mg/kg. DMSO is toxic.[1] What do I use?

A: Use Hydroxypropyl-

Protocol: 20% HP-

-

Weigh: 20g of HP-

-CD. -

Dissolve: Add to 80mL of distilled water. Stir until clear (Solution A).

-

Compound Prep: Dissolve your specific dose of N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide in a minimal volume of DMSO (e.g., 2% of final volume).

-

Complexation: Add the DMSO-compound solution dropwise into Solution A while vortexing rapidly.

-

Sonication: Sonicate for 20 minutes at room temperature.

-

Filter: Pass through a 0.22 µm PVDF filter to ensure sterility and remove any un-complexed aggregates.[1]

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

Use this logic flow to select the correct solvent system for your specific experiment.

Caption: Decision matrix for solvent selection based on experimental intent. Green nodes indicate optimal pathways.

Figure 2: The "Crash Out" Mechanism vs. Cyclodextrin Shielding

Understanding why the compound precipitates and how Cyclodextrin prevents it.

Caption: Left: Hydrophobic exclusion causes precipitation.[1][2] Right: Cyclodextrin encapsulates the lipophilic naphthalene/cyclohexyl groups, rendering the complex water-soluble.[2]

References & Further Reading

-

Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]

-

Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1]

-

Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2]

-

Perlovich, G. L., et al. (2013).[1] Sulfonamides as a class of compounds with high potential for polymorphism and solvatomorphism.[1] Journal of Thermal Analysis and Calorimetry. (Validating the structural rigidity and solubility issues of sulfonamide derivatives).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for N-cyclohexyl-4-methoxynaphthalene-1-sulfonamide before handling.

Sources

Navigating the Synthesis of Naphthalene Sulfonamides: A Technical Support Guide to Common Impurities

For researchers, scientists, and professionals in drug development, the synthesis of naphthalene sulfonamides is a foundational technique. However, like any complex chemical transformation, the path from starting materials to a pure final product is often fraught with the potential for impurity formation. This technical support center provides a comprehensive guide to understanding, identifying, and mitigating common impurities encountered during the synthesis of naphthalene sulfonamides. Structured in a practical question-and-answer format, this guide offers field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Section 1: Impurities Arising from the Sulfonation of Naphthalene

The journey to a pure naphthalene sulfonamide begins with the sulfonation of naphthalene. The impurities generated in this initial step can carry through to the final product if not properly addressed.

FAQ 1: What are the most common impurities I should expect when sulfonating naphthalene?

The sulfonation of naphthalene is a classic example of a reaction under kinetic versus thermodynamic control. The primary impurities you will encounter are:

-

Isomeric Naphthalenesulfonic Acids: The most significant impurity is the undesired isomer of naphthalenesulfonic acid. Sulfonation at lower temperatures (around 80°C) favors the formation of naphthalene-1-sulfonic acid (the kinetic product), while higher temperatures (160°C and above) yield the more stable naphthalene-2-sulfonic acid (the thermodynamic product)[1][2]. Therefore, if your target is the 2-isomer, any 1-isomer formed is a major impurity.

-

Polysulfonated Naphthalenes: Over-sulfonation can lead to the formation of naphthalene di- and tri-sulfonic acids[3]. The extent of polysulfonation depends on the reaction conditions, particularly the strength of the sulfonating agent and the reaction time.

-

Unreacted Naphthalene: Incomplete reaction will result in the presence of the starting material, naphthalene, in your product mixture[4].

-

Residual Sulfuric Acid: If sulfuric acid is used as the sulfonating agent, it will be present in the crude product and must be neutralized or removed.

-

Diaryl Sulfones: Under certain conditions, the formation of diaryl sulfones as byproducts can occur[5].

Troubleshooting Guide: Sulfonation Stage

Issue: High levels of the undesired naphthalenesulfonic acid isomer in my product.

-

Causality: The reaction temperature is the primary determinant of the isomeric ratio. A temperature that is too low will favor the kinetic product (1-isomer), while a temperature that is too high for an extended period might lead to other side reactions, although it strongly favors the 2-isomer[1][2].

-

Solution:

-

Temperature Control: For the synthesis of naphthalene-2-sulfonic acid, maintain a reaction temperature of at least 160°C to ensure the reaction is under thermodynamic control[1][6].

-

Reaction Time: Allow sufficient time for the initially formed 1-isomer to isomerize to the more stable 2-isomer at high temperatures.

-

Issue: Significant amounts of polysulfonated products detected.

-

Causality: Using an overly aggressive sulfonating agent (e.g., fuming sulfuric acid with high SO₃ content) or prolonged reaction times can lead to multiple sulfonation events on the naphthalene ring.

-

Solution:

-

Stoichiometry: Carefully control the stoichiometry of the sulfonating agent.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to stop the reaction once the desired monosulfonated product is maximized[7][8][9].

-

Section 2: Impurities from the Conversion to Naphthalene Sulfonamides

The second stage of the synthesis, the reaction of naphthalenesulfonyl chloride with an amine to form the sulfonamide, introduces a new set of potential impurities.

FAQ 2: I've successfully synthesized and purified my naphthalenesulfonyl chloride. What impurities can arise during the amidation step?

The primary impurities to be aware of during the formation of the sulfonamide bond are:

-

Naphthalenesulfonic Acid: The naphthalenesulfonyl chloride starting material is susceptible to hydrolysis, especially in the presence of moisture. This hydrolysis reaction regenerates the corresponding naphthalenesulfonic acid, which will not react with the amine to form the desired sulfonamide[10].

-

Di-sulfonylation of Primary Amines: If you are using a primary amine, it is possible for the amine to react with two molecules of the naphthalenesulfonyl chloride, resulting in a di-sulfonated byproduct[10].

-

Unreacted Amine: Incomplete reaction will leave residual amine in your product mixture.

-

Side-products from the Amine: If the amine starting material is not pure, impurities within the amine can react with the naphthalenesulfonyl chloride to generate additional byproducts.

-

Residual Base and Salts: The amidation reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl generated. The base and its corresponding hydrochloride salt can be impurities in the crude product[6].

Troubleshooting Guide: Amidation Stage

Issue: My final product is contaminated with a significant amount of naphthalenesulfonic acid.

-

Causality: This is almost always due to the presence of water in the reaction mixture, which hydrolyzes the reactive naphthalenesulfonyl chloride.

-

Solution:

-

Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The amine should also be dry.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.

-

Issue: I am observing a significant amount of a higher molecular weight byproduct when using a primary amine.

-

Causality: This is likely the di-sulfonated product. This side reaction is favored by using an excess of the naphthalenesulfonyl chloride or by running the reaction at elevated temperatures for an extended period.

-

Solution:

-

Stoichiometry: Use a slight excess of the primary amine relative to the naphthalenesulfonyl chloride to favor the formation of the mono-sulfonated product.

-

Controlled Addition: Add the naphthalenesulfonyl chloride slowly to the solution of the amine, ideally at a reduced temperature (e.g., 0°C), to control the reaction and minimize over-reaction[10].

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC and stop the reaction once the starting amine has been consumed[10].

-

Section 3: Purification and Analysis of Naphthalene Sulfonamides

A successful synthesis is only complete once the desired product has been isolated in a pure form.

FAQ 3: What are the most effective methods for purifying my crude naphthalene sulfonamide?

-

Recrystallization: For solid naphthalene sulfonamides, recrystallization is a powerful purification technique. The choice of solvent is critical and will depend on the specific properties of your sulfonamide. Common solvent systems include ethanol, isopropanol, or mixtures of these with water[5][11].

-

Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, silica gel column chromatography is a versatile method[12].

-

Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble impurities such as residual base, hydrochloride salts, and any remaining naphthalenesulfonic acid.

Troubleshooting Guide: Purification

Issue: My product "oils out" during recrystallization instead of forming crystals.

-

Causality: "Oiling out" occurs when the solute is not sufficiently soluble in the hot solvent or when the solution cools too quickly. It can also be a sign of significant impurities depressing the melting point of your product[5].

-

Solution:

-

Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often be effective.

-

Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to control the cooling rate[5].

-

Pre-purification: If the crude product is very impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization[5].

-

FAQ 4: What analytical techniques are best for assessing the purity of my final naphthalene sulfonamide product?

A combination of techniques is recommended for a comprehensive purity assessment:

-

High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your product and detecting even small amounts of impurities[7][8][9].

-

Thin-Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of a reaction and to get a qualitative assessment of the purity of the final product[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of your desired product and can often be used to identify the structures of any major impurities[13][14].

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of your compound and can be used to identify impurities by their mass-to-charge ratio[13][14].

Summary of Common Impurities and Analytical Methods

| Impurity | Source | Recommended Analytical Method(s) |

| Isomeric Naphthalenesulfonic Acid | Sulfonation of Naphthalene | HPLC, NMR |

| Polysulfonated Naphthalenes | Sulfonation of Naphthalene | HPLC, MS |

| Unreacted Naphthalene | Sulfonation of Naphthalene | TLC, GC-MS, HPLC |

| Naphthalenesulfonic Acid | Hydrolysis of Naphthalenesulfonyl Chloride | HPLC, NMR |

| Di-sulfonated Amine | Amidation of Primary Amine | TLC, HPLC, MS |

| Unreacted Amine | Amidation Reaction | TLC, HPLC, NMR |

| Diaryl Sulfone | Sulfonation of Naphthalene | HPLC, MS |

Visualizing the Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway for naphthalene sulfonamides and the formation of common impurities.

References

- BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.

- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Naphthalene-2-Sulfonic Acid. BenchChem.

- Garrett, A. O., & Gale, S. I. (1951). U.S. Patent No. 2,568,154. U.S.

- (1988). Japanese Patent No. JPS63107944A.

- SIELC Technologies. (2018). Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column.